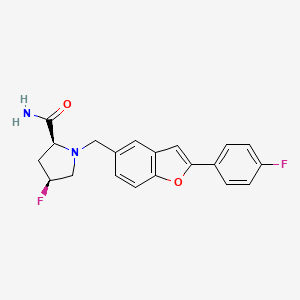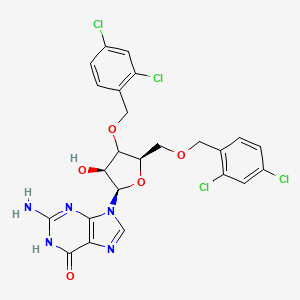
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a guanosine analog known for its immunostimulatory activity. This compound has shown potential in inducing type I interferons, which produce antiviral effects in some animal models . The functional activity of guanosine analogs, including this compound, is dependent on the activation of Toll-like receptor 7 (TLR7) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as silyl ethers or acetals, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the guanosine analog.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of guanosine analogs in various chemical reactions.
Biology: Investigated for its immunostimulatory properties and its ability to induce type I interferons.
Medicine: Potential antiviral agent due to its ability to activate Toll-like receptor 7 and induce immune responses.
Industry: Utilized in the development of antiviral drugs and immunostimulatory agents.
Wirkmechanismus
The mechanism of action of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine involves the activation of Toll-like receptor 7 (TLR7). Upon activation, TLR7 triggers a signaling cascade that leads to the production of type I interferons and other cytokines. These molecules play a crucial role in the immune response, providing antiviral effects and enhancing the body’s ability to fight infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyguanosine: Another guanosine analog with antiviral properties.
6-Thioguanosine: Known for its immunosuppressive effects.
8-Azaguanine: Used in cancer research for its ability to inhibit nucleic acid synthesis.
Uniqueness
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is unique due to its dual benzyl protection at the 3 and 5 positions, which enhances its stability and immunostimulatory activity. Its ability to activate Toll-like receptor 7 and induce type I interferons sets it apart from other guanosine analogs .
Eigenschaften
Molekularformel |
C24H21Cl4N5O5 |
|---|---|
Molekulargewicht |
601.3 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C24H21Cl4N5O5/c25-13-3-1-11(15(27)5-13)7-36-9-17-20(37-8-12-2-4-14(26)6-16(12)28)19(34)23(38-17)33-10-30-18-21(33)31-24(29)32-22(18)35/h1-6,10,17,19-20,23,34H,7-9H2,(H3,29,31,32,35)/t17-,19+,20?,23-/m1/s1 |
InChI-Schlüssel |
JAGSISGCCKHNAJ-BVLVASOUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



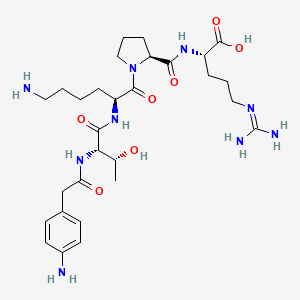
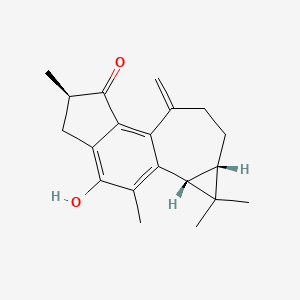
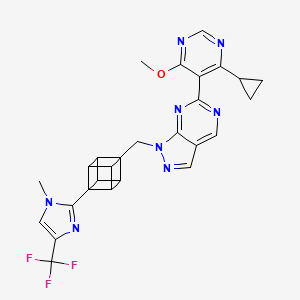



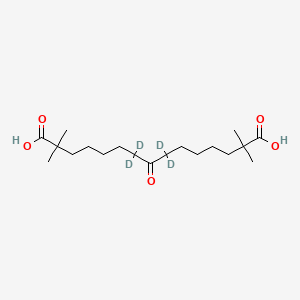
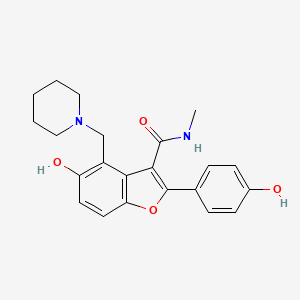

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
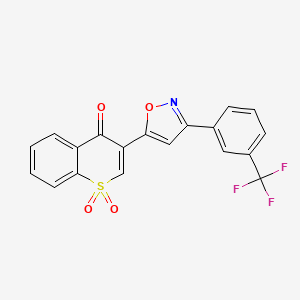
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
